1-(4-Chloro-benzenesulfonyl)-cyclopentane-carboxylic acid
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Overview
Description
1-(4-Chloro-benzenesulfonyl)-cyclopentane-carboxylic acid is an organic compound that features a cyclopentane ring substituted with a carboxylic acid group and a 4-chloro-benzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-benzenesulfonyl)-cyclopentane-carboxylic acid typically involves the reaction of 4-chlorobenzenesulfonyl chloride with cyclopentane carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-benzenesulfonyl)-cyclopentane-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives, while reduction reactions can convert it to alcohols or other functional groups.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (Cl2, Br2) and acids (H2SO4) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce corresponding carboxylic acid derivatives or alcohols .
Scientific Research Applications
1-(4-Chloro-benzenesulfonyl)-cyclopentane-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-(4-Chloro-benzenesulfonyl)-cyclopentane-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity . Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzenesulfonyl chloride: Shares the sulfonyl chloride group but lacks the cyclopentane carboxylic acid moiety.
Cyclopentane carboxylic acid: Contains the cyclopentane ring and carboxylic acid group but lacks the 4-chloro-benzenesulfonyl group.
Uniqueness
1-(4-Chloro-benzenesulfonyl)-cyclopentane-carboxylic acid is unique due to the combination of the 4-chloro-benzenesulfonyl group and the cyclopentane carboxylic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in the individual components .
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonylcyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO4S/c13-9-3-5-10(6-4-9)18(16,17)12(11(14)15)7-1-2-8-12/h3-6H,1-2,7-8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFIGUUIPQNZBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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